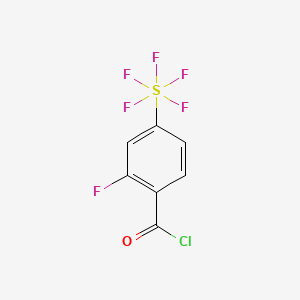

2-Fluoro-4-(pentafluorosulfur)benzoyl chloride

説明

特性

IUPAC Name |

2-fluoro-4-(pentafluoro-λ6-sulfanyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF6OS/c8-7(15)5-2-1-4(3-6(5)9)16(10,11,12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOFYWIDVCEMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Fluoro-4-(pentafluorosulfur)benzoyl chloride is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClFOS

- Molecular Weight : 292.64 g/mol

- IUPAC Name : 2-Fluoro-4-(pentafluorosulfur)benzoyl chloride

The presence of multiple fluorine atoms suggests unique pharmacokinetic properties compared to non-fluorinated analogs, enhancing lipophilicity and potentially influencing interactions with biological targets.

Biological Activity Overview

Recent studies indicate that 2-Fluoro-4-(pentafluorosulfur)benzoyl chloride exhibits various biological activities, particularly in the fields of anticancer and antimicrobial research.

Anticancer Properties

Research has demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that derivatives of fluorinated benzoic acids exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve inhibition of tubulin polymerization, disrupting normal cell division processes.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 | 5.0 | Moderate Cytotoxicity |

| HeLa | 10.0 | Moderate Cytotoxicity |

| 184B5 | >20 | Non-Tumor Control |

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study on fluorobenzoylthiosemicarbazides indicated that similar fluorinated compounds exhibit significant antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus.

The structure–activity relationship (SAR) analysis revealed that the position of fluorine substitution affects antibacterial potency. For instance, para-substituted compounds showed minimum inhibitory concentrations (MICs) ranging from 7.82 to 15.63 µg/mL against various bacterial strains .

The mechanism of action for 2-Fluoro-4-(pentafluorosulfur)benzoyl chloride involves interactions with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator depending on the target's nature. The unique structural features enhance binding affinity and specificity, facilitating interactions that lead to its biological effects .

Case Studies and Research Findings

- Anticancer Efficacy : A study conducted on derivatives of fluorinated benzoic acids found significant cytotoxicity against lung carcinoma (A549) and cervical carcinoma (HeLa) cells, suggesting a promising role in oncology .

- Antibacterial Studies : Research into fluorobenzoylthiosemicarbazides indicated that compounds with pentafluorosulfanyl groups showed superior antibacterial activity compared to their non-fluorinated counterparts, highlighting the importance of fluorination in enhancing biological activity .

- Insecticidal Activity : Compounds containing the pentafluorosulfanyl group were investigated for insecticidal properties, showing high selectivity towards targeted insects while maintaining low toxicity to non-target organisms .

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C7H3ClF5S

- Molecular Weight : 259.61 g/mol

- CAS Number : 1240256-85-2

The presence of multiple fluorine atoms and the pentafluorosulfur moiety contributes to its distinct chemical behavior, particularly in terms of reactivity and potential biological interactions.

Medicinal Chemistry

2-Fluoro-4-(pentafluorosulfur)benzoyl chloride serves as a building block for the synthesis of novel pharmaceutical compounds. Its unique electronic properties allow for the development of molecules with enhanced biological activity.

- Drug Development : It can be utilized in the synthesis of targeted anticancer agents or other therapeutics by modifying its structure to improve efficacy and selectivity against specific biological targets.

Organic Synthesis

As an acyl chloride, it acts as an acylating agent in various organic reactions, facilitating the formation of complex molecules.

- Reactivity : The compound's electrophilic nature makes it highly reactive towards nucleophiles, enabling the formation of various derivatives that can be further explored for their chemical and biological properties.

Materials Science

The unique properties imparted by the fluorinated groups make this compound valuable in the development of advanced materials.

- Fluorinated Polymers : Research into fluorinated materials may lead to innovations in coatings, adhesives, and electronic components due to their improved thermal stability and chemical resistance.

Anticancer Activity

Recent studies have highlighted the potential of 2-Fluoro-4-(pentafluorosulfur)benzoyl chloride as an anticancer agent:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 8.47 ± 0.18 | Inhibition of MMP-2 and MMP-9 |

| Study B | A-431 (epidermoid carcinoma) | <10 | Modulation of kinase activity |

| Study C | Jurkat (leukemia) | 5.5 | Induction of apoptosis |

These findings suggest that the compound could inhibit tumor growth through various mechanisms, including enzyme inhibition and apoptosis induction.

Material Development

In a study focused on developing fluorinated materials, researchers explored how 2-Fluoro-4-(pentafluorosulfur)benzoyl chloride could be incorporated into polymer matrices to enhance their properties:

- Fluorinated Polymer Composites : The incorporation of this compound into polymer systems resulted in materials with improved hydrophobicity and chemical resistance, making them suitable for applications in harsh environments.

Safety and Toxicology Considerations

While 2-Fluoro-4-(pentafluorosulfur)benzoyl chloride shows promising applications, safety data indicate that it is corrosive and may pose respiratory hazards upon exposure. Proper handling protocols should be established to minimize risks associated with its use in laboratory settings.

類似化合物との比較

Table 1: Substituent Effects on Reactivity and Properties

- Electronic Influence: The SF₅ group’s electronegativity surpasses that of -NO₂, making the carbonyl carbon more electrophilic. This enhances acylation efficiency, particularly in reactions with amines or alcohols .

- Steric Effects : The bulky SF₅ group may hinder reactions at the ortho position but accelerates para-substitution due to resonance stabilization .

Physical Properties

Table 2: Comparative Physical Properties

*Estimated based on substituent trends. Fluorine and SF₅ groups increase molecular weight and hydrophobicity, reducing aqueous solubility but enhancing compatibility with organic solvents .

準備方法

Introduction of the Pentafluorosulfur Group

The pentafluorosulfur substituent is typically introduced via electrophilic fluorination or sulfur pentafluoride transfer reagents on a suitable aromatic substrate. This step is challenging due to the stability and reactivity of SF5-containing intermediates.

- Common starting materials include fluorinated anilines or fluorobenzenes.

- Pentafluorosulfanylation can be achieved using reagents such as SF5Cl or SF5Br under controlled conditions.

- Reaction conditions often require low temperatures and inert atmospheres to prevent decomposition.

Preparation of the Benzoyl Chloride Moiety

The benzoyl chloride functionality is commonly prepared from the corresponding benzoic acid or benzoyl derivatives by chlorination.

- Chlorination reagents : Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride are standard reagents.

- Catalysts and conditions : Catalysts such as N,N-dimethylformamide (DMF) may be used to activate thionyl chloride. Reactions are typically carried out under reflux conditions.

- Purification : The benzoyl chloride is purified by distillation under reduced pressure to avoid hydrolysis.

Representative Preparation Route (Inferred)

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pentafluorosulfanylation of 2-fluorobenzene derivative | SF5Cl, inert atmosphere, low temperature (-20 to 0 °C) | ~70-85% | Requires careful control to avoid side reactions |

| 2 | Oxidation to 2-Fluoro-4-(pentafluorosulfur)benzoic acid | Oxidizing agents like KMnO4 or other suitable oxidants | 80-90% | Ensures carboxyl group formation |

| 3 | Conversion to benzoyl chloride | SOCl2, catalytic DMF, reflux | 90-95% | Standard acyl chloride formation |

A patent (CN104098464A) describes preparation methods for fluorobenzoyl chlorides involving ultraviolet light-catalyzed chlorination and hydrolysis using composite catalysts like FeCl3 and ZnCl2, improving yield and purity significantly (up to 99.5% yield and purity). While this patent focuses on 4-fluorobenzoyl chloride, the methodology can be adapted for fluorinated derivatives with pentafluorosulfur substituents by modifying reaction parameters to accommodate the SF5 group stability.

Another patent (CN102627553A) details the preparation of tetrafluorobenzoyl chloride via a multi-step process: condensation with methylamine, fluorination using potassium monofluoride, hydrolysis, decarboxylation, and chlorination with sulfur oxychloride. This comprehensive approach highlights the importance of solvent choice (e.g., DMF, DMSO), reaction temperature control (100-200 °C), and catalyst use to optimize yield and reduce environmental impact. Though this relates to tetrafluorobenzoyl chloride, the principles inform the preparation of 2-fluoro-4-(pentafluorosulfur)benzoyl chloride, especially for handling polyfluorinated aromatic systems.

| Parameter | Method Adapted from CN104098464A (Fluorobenzoyl chloride) | Method Adapted from CN102627553A (Tetrafluorobenzoyl chloride) | Notes for SF5 Derivative |

|---|---|---|---|

| Starting material | p-Fluorotoluene | 3,4,5,6-Tetrafluorophthalic anhydride | SF5 substituted fluorobenzene or precursor |

| Chlorination reagent | Cl2 under UV light | Sulfur oxychloride (SOCl2) | SOCl2 preferred for acyl chloride formation |

| Catalyst | Composite FeCl3 + ZnCl2 | Tri-n-butylamine (for decarboxylation) | Catalyst choice critical for SF5 group stability |

| Reaction temperature | 70-130 °C | 100-200 °C | Lower temps preferred to avoid SF5 decomposition |

| Yield | ~99.3% | ~90-95% | Yields may vary with SF5 group presence |

| Purification | Vacuum distillation | Extraction and distillation | Vacuum distillation essential to prevent hydrolysis |

The pentafluorosulfur group is sensitive to harsh conditions; therefore, milder chlorination methods (e.g., SOCl2 with catalytic DMF) are favored over direct chlorination with Cl2 under UV light.

Use of composite catalysts (FeCl3 + ZnCl2) enhances hydrolysis efficiency and product purity, which may be beneficial in intermediate steps if hydrolysis is involved.

Solvent choice is critical; high-boiling polar aprotic solvents such as DMF or DMSO facilitate fluorination and chlorination steps while stabilizing intermediates.

Environmental and safety considerations are paramount due to the toxicity and reactivity of fluorinating agents and chlorinating reagents.

The preparation of 2-Fluoro-4-(pentafluorosulfur)benzoyl chloride is best approached by adapting advanced fluorobenzoyl chloride synthesis methods combined with specialized pentafluorosulfanylation techniques. The process generally involves:

Selective introduction of the SF5 group onto a fluorinated aromatic precursor.

Conversion of the corresponding acid to the benzoyl chloride via mild chlorinating agents like thionyl chloride.

Use of catalysts and controlled reaction conditions to maximize yield and purity while preserving the sensitive SF5 substituent.

Although direct literature on this exact compound is limited, extrapolation from related fluorinated benzoyl chloride syntheses and pentafluorosulfur chemistry provides a robust framework for its preparation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-fluoro-4-(pentafluorosulfur)benzoyl chloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves introducing the pentafluorosulfur (SF₅) group into a fluorinated benzoyl chloride precursor. Fluorinated benzoyl chlorides (e.g., 2-fluoro-4-(trifluoromethyl)benzoyl chloride) are synthesized via Friedel-Crafts acylation or halogen exchange reactions using fluorinated aryl precursors . Optimization includes controlling reaction temperature (e.g., -78°C for SF₅ group introduction to avoid decomposition) and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Catalysts like AlCl₃ may enhance electrophilic substitution.

Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?

- Methodology :

- NMR : ¹⁹F NMR is critical for identifying fluorine environments (e.g., SF₅ group at ~60–80 ppm, aromatic F at ~-110 ppm) .

- Mass Spectrometry : Electron ionization (EI-MS) can confirm molecular weight (e.g., [M]+ ion) and fragmentation patterns. NIST spectral databases provide reference data for validation .

- IR Spectroscopy : Detect characteristic C=O stretching (~1760 cm⁻¹) and S-F vibrations (~740–800 cm⁻¹) .

Q. What safety protocols are essential for handling 2-fluoro-4-(pentafluorosulfur)benzoyl chloride in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use acid-resistant gloves (e.g., nitrile), goggles, and fume hoods to prevent skin/eye contact and inhalation .

- Storage : Store in sealed containers under inert gas (argon) at ≤4°C to prevent hydrolysis or decomposition .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the pentafluorosulfur (SF₅) group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodology : The SF₅ group is strongly electron-withdrawing, enhancing the electrophilicity of the carbonyl carbon. Kinetic studies using Hammett substituent constants (σₚ) can quantify reactivity. Compare reaction rates with non-fluorinated analogs (e.g., benzoyl chloride) in nucleophilic substitutions (e.g., with amines or alcohols). Monitor intermediates via stopped-flow NMR or computational modeling (DFT) to elucidate transition states .

Q. What are the potential carcinogenic risks associated with prolonged exposure to this compound, and how can they be mitigated in lab workflows?

- Methodology :

- Toxicity Assessment : Analogous benzoyl chlorides (e.g., benzoyl chloride) show limited carcinogenicity in animal studies but may cause skin/respiratory irritation . Conduct Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., MTT on human keratinocytes).

- Mitigation : Implement strict exposure controls (e.g., closed-system handling, real-time air monitoring for SF₅ byproducts) .

Q. What challenges arise in analyzing trace amounts of this compound in environmental samples, and how can LC-MS/MS methods be optimized?

- Methodology :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from aqueous matrices.

- LC-MS/MS : Employ a reverse-phase column (C18, 2.6 µm) with mobile phase: 0.1% formic acid in water/acetonitrile. Optimize MRM transitions (e.g., m/z 285 → 241 for quantification) and collision energy (e.g., 15–20 eV) .

- Validation : Assess matrix effects using isotopically labeled internal standards (e.g., ¹³C-labeled analogs) .

Q. How does the compound’s stability vary under different solvent systems and temperatures?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in solvents (e.g., DMSO, THF, water) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV (λ=254 nm) at intervals (0, 1, 7, 30 days).

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Polar aprotic solvents (e.g., DMF) enhance stability compared to protic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。